3-Iodo-4-methyl-6-nitro-1H-indazole
Overview
Description
3-Iodo-4-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the fourth position, and a nitro group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-Iodo-4-methyl-6-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the iodination of 4-methyl-6-nitro-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or under reflux conditions.
Another approach involves the nitration of 3-iodo-4-methyl-1H-indazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the formation of byproducts.
Industrial production methods for this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
3-Iodo-4-methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
Reduction Reactions: The nitro group at the sixth position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride or iron powder.
Oxidation Reactions: The methyl group at the fourth position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Iodo-4-methyl-6-nitro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Indazole derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-6-nitro-1H-indazole depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the iodine atom can enhance binding affinity through halogen bonding interactions. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Iodo-4-methyl-6-nitro-1H-indazole can be compared with other indazole derivatives such as:
3-Iodo-6-nitro-1H-indazole: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-6-nitro-1H-indazole: Similar structure but lacks the iodine atom at the third position.
3-Iodo-4-methyl-1H-indazole: Similar structure but lacks the nitro group at the sixth position.
The presence of the iodine, methyl, and nitro groups in this compound contributes to its unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
3-iodo-4-methyl-6-nitro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGKMXBICJYOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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